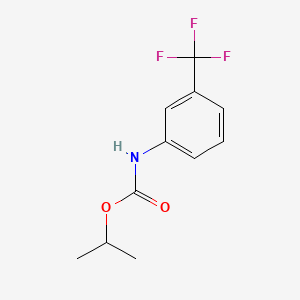

Isopropyl m-trifluoromethylcarbanilate

Vue d'ensemble

Description

Isopropyl m-trifluoromethylcarbanilate is a chemical compound with the molecular formula C11H12F3NO2 . It has an average mass of 247.214 Da and a monoisotopic mass of 247.082016 Da . This compound has been extensively studied due to its potential applications in various fields of research and industry.

Synthesis Analysis

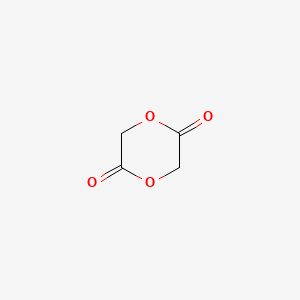

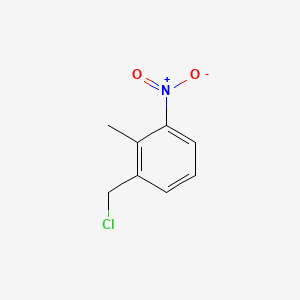

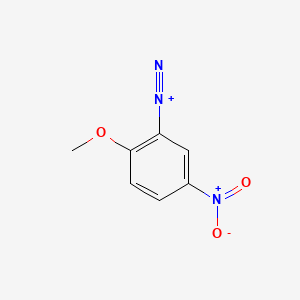

The synthesis of Isopropyl m-trifluoromethylcarbanilate involves the reaction of 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction conditions involve the use of sodium carbonate .Molecular Structure Analysis

The molecular structure of Isopropyl m-trifluoromethylcarbanilate is defined by its molecular formula, C11H12F3NO2 . The understanding of its molecular structure is crucial for further studies and applications .Physical And Chemical Properties Analysis

Isopropyl m-trifluoromethylcarbanilate has a molecular weight of 247.21 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Thermal Degradation and Pyrolysis

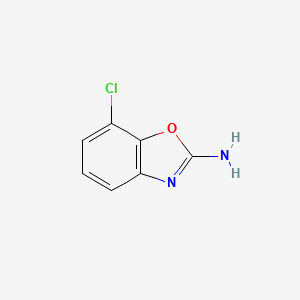

Isopropyl carbanilates, including variants like isopropyl 5-chloro-2-hydroxycarbanilate, have been studied for their thermal degradation and pyrolysis properties. For instance, the thermal degradation of isopropyl 2-acetoxy-5-chlorocarbanilate to N-acetyl 5-chloro-2-benzonazolinone and polymeric products has been observed (Still & Mansager, 1971).

Effects on Plant Growth and Metabolism

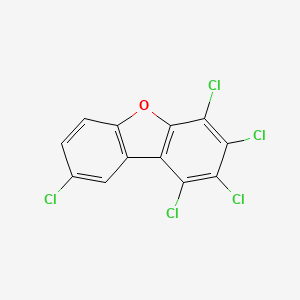

Research has also explored the effects of propham (Isopropyl carbanilate) on plant growth and metabolism. Propham at certain concentrations does not inhibit DNA synthesis nor reduce the number of dividing cells in pea root tip meristems but induces abnormal mitotic figures (Rost & Bayer, 1976). Additionally, isopropyl-3′-chlorocarbanilate (chlorpropham) forms phenolic metabolites in plants and can be converted to an S-cysteinyl-conjugate in oats (Still & Rusness, 1977).

Bioengineering and Biomedical Applications

Poly(N-isopropyl acrylamide) (pNIPAM), which shares a functional group with isopropyl m-trifluoromethylcarbanilate, has been used for the nondestructive release of biological cells and proteins in bioengineering applications (Cooperstein & Canavan, 2010).

Green Chemistry and Environmental Sustainability

In the realm of green chemistry, research has been conducted on the utilization of trifluoromethane, a greenhouse gas, to convert into valuable fluorinated compounds, which might include derivatives like isopropyl m-trifluoromethylcarbanilate (Musio, Gala, & Ley, 2018).

Chemical Analysis and Characterization

Isopropyl carbanilates have been analyzed for their phototransformation under UV light and the formation of new photoproducts, which is crucial for understanding their behavior in different environmental conditions (Zaater, 2011).

Safety And Hazards

When handling Isopropyl m-trifluoromethylcarbanilate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Propriétés

IUPAC Name |

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUGIFDTNEDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190491 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl m-trifluoromethylcarbanilate | |

CAS RN |

370-56-9 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.